Antibody Recognition Specificity: R5 Preferentially Binds Gliadins Over Glutenins, Inverting Detection Accuracy in Commercial Gluten Assays
In head-to-head comparison using four commercial gluten assay kits, monoclonal antibody R5 recognized gliadins significantly more strongly than glutenins, whereas the Skerritt antibody displayed the opposite preference [1]. Pronase-resistant peptide fragments from gliadin have an average molecular weight of 460 Da compared to 640 Da for glutenin, providing a structural basis for differential epitope accessibility [2]. A separate 2D-electrophoresis western blot study confirmed that antibodies R5 and PN3 reacted mainly with gliadin fractions, while antibody 401.21 reacted mainly with high molecular weight glutenins [3].
| Evidence Dimension | Antibody recognition specificity in gluten immunoassays |
|---|---|
| Target Compound Data | Gliadins: Strong recognition by R5 antibody; weak recognition by Skerritt antibody; pronase-resistant fragments ~460 Da |
| Comparator Or Baseline | Glutenins: Weak recognition by R5 antibody; strong recognition by Skerritt antibody; pronase-resistant fragments ~640 Da |
| Quantified Difference | Pronase-resistant fragment molecular weight difference: 460 Da (gliadin) vs. 640 Da (glutenin) — a ~28% lower molecular weight for gliadin fragments; qualitative inversion of antibody affinity between R5 and Skerritt antibodies |
| Conditions | Commercial ELISA kits (R5-based: R-Biopharm RIDASCREEN; Skerritt-based: various); pronase digestion followed by acid conversion; 2D-PAGE with Cy3/Cy5 fluorescent detection using gliadin reference material from 28 European wheat varieties |
Why This Matters
Selecting gliadin as the calibration standard for R5-based gluten assays (the Codex Alimentarius reference method) is mandatory for accurate gluten quantitation; substituting glutenin or total gluten would systematically underestimate or overestimate gluten content depending on the antibody system used, directly compromising regulatory compliance and celiac patient safety.
- [1] Allred LK, et al. Recognition of gliadin and glutenin fractions in four commercial gluten assays. J AOAC Int. 2010;93(1):190-196. PMID: 20334180. View Source
- [2] Ritter BW, et al. Recognition of Gliadin and Glutenin Fractions in Four Commercial Gluten Assays — detailed peptide characterization data. J AOAC Int. 2010;93(1):190-196. doi:10.1093/jaoac/93.1.190. View Source
- [3] Reactivity of gluten detecting monoclonal antibodies to a gliadin reference material. J Cereal Sci. 2010;51(1):98-104. doi:10.1016/j.jcs.2009.10.003. View Source
